molecular formula C13H18BrNO4S B12068614 tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate

tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate

Cat. No.: B12068614
M. Wt: 364.26 g/mol
InChI Key: ALHKKEFLYPCBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate is an organic compound with the molecular formula C13H18BrNO4S. It is a derivative of carbamate and contains a bromophenyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising compound in drug discovery .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group allows it to bind to specific sites on proteins, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate is unique due to the position of the bromine atom on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C13H18BrNO4S

Molecular Weight

364.26 g/mol

IUPAC Name

tert-butyl N-[2-(3-bromophenyl)sulfonylethyl]carbamate

InChI

InChI=1S/C13H18BrNO4S/c1-13(2,3)19-12(16)15-7-8-20(17,18)11-6-4-5-10(14)9-11/h4-6,9H,7-8H2,1-3H3,(H,15,16)

InChI Key

ALHKKEFLYPCBJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.